Bisdemethoxycurcumin

描述

Bisdemethoxycurcumin is a naturally occurring curcuminoid found in turmeric (Curcuma longa). It is one of the three major curcuminoids, alongside curcumin and demethoxycurcumin. This compound is known for its antioxidant, anti-inflammatory, and antimutagenic properties . It is used as a pigment and nutraceutical, and it is more resistant to alkaline degradation compared to other curcuminoids .

准备方法

Synthetic Routes and Reaction Conditions

Bisdemethoxycurcumin can be synthesized through various methods. One common synthetic route involves the condensation of acetylacetone with two equivalents of 4-hydroxybenzaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions . The reaction typically proceeds through a Claisen-Schmidt condensation mechanism, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound often involves extraction from turmeric using solvents such as ethanol or methanol. Advanced extraction techniques, including ultrasound-assisted extraction and microwave-assisted extraction, have been employed to enhance yield and purity . These methods are preferred for their efficiency and environmental friendliness.

化学反应分析

Types of Reactions

Bisdemethoxycurcumin undergoes various chemical reactions, including oxidation, reduction, and nucleophilic addition. It is particularly known for its electron-donating reactions, which lead to the oxidation of the compound .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives .

科学研究应用

Neuroprotective Effects

BDMC has shown promise in neuroprotection, particularly in models of Alzheimer's disease. In a study involving APP/PS1 mice, BDMC was administered via lateral ventricle injection, resulting in improved cognitive function and reduced oxidative stress. The mechanism was linked to the upregulation of SIRT1, a protein associated with neuroprotection .

Key Findings:

- Improved learning and memory abilities in AD mouse models.

- Reduction in amyloid-beta deposition.

- Increased neuronal survival and decreased oxidative stress markers.

Anticancer Activity

BDMC exhibits significant anticancer properties across various cancer types. Research indicates that it inhibits cell proliferation and metastasis in ovarian cancer by reducing cell adhesion and migration. The study demonstrated that BDMC downregulated matrix metalloproteinases (MMPs) and inhibited NF-κB signaling pathways, which are crucial for cancer cell invasion .

Key Findings:

- Inhibition of SKOV-3 ovarian cancer cell migration and invasion.

- Modulation of inflammatory cytokines and oxidative stress levels.

Anti-inflammatory Properties

In models of ulcerative colitis, BDMC demonstrated anti-inflammatory effects by suppressing pro-inflammatory cytokines such as IL-6 and TNF-α. The compound affected key signaling pathways like MAPK and PI3K/Akt, which are involved in inflammatory responses .

Key Findings:

- Decreased levels of inflammatory markers in RAW264.7 cells.

- Potential therapeutic application in inflammatory bowel diseases.

Antimicrobial Activity

Recent studies have explored the antibacterial properties of BDMC derivatives against both Gram-positive and Gram-negative bacteria. A nanoformulation of this compound was shown to exhibit significant antimicrobial activity, suggesting potential applications in medical devices and antimicrobial systems .

Key Findings:

- Effective against a range of bacterial strains.

- Reduction in bacterial mobility post-treatment.

Case Study 1: Alzheimer's Disease Model

In a controlled study involving APP/PS1 mice treated with BDMC, researchers observed significant improvements in cognitive functions alongside reduced oxidative stress markers. The study concluded that BDMC's neuroprotective effects were mediated through SIRT1 pathway activation .

Case Study 2: Ovarian Cancer Treatment

A series of experiments on SKOV-3 cells demonstrated that BDMC effectively inhibited cell proliferation and migration. The results indicated that BDMC could serve as a potential therapeutic agent for ovarian cancer treatment by targeting multiple pathways involved in cancer progression .

Data Summary Table

作用机制

Bisdemethoxycurcumin exerts its effects through multiple molecular targets and pathways. It has been shown to inhibit the activation of nuclear factor-κB (NF-κB), a key regulator of inflammation and cell survival . Additionally, this compound modulates the PI3K/Akt and MAPK pathways, which are involved in cell proliferation and survival . These mechanisms contribute to its anti-inflammatory, anticancer, and neuroprotective properties.

相似化合物的比较

Similar Compounds

Demethoxycurcumin: Another curcuminoid with similar biological activities, demethoxycurcumin lacks one methoxy group compared to curcumin.

Tetrahydrocurcumin: A hydrogenated derivative of curcumin, tetrahydrocurcumin exhibits similar biological activities but with different stability and solubility properties.

Uniqueness of this compound

This compound is unique among curcuminoids due to its higher resistance to alkaline degradation and its ability to modulate specific molecular pathways more effectively . This makes it a valuable compound for both research and industrial applications.

生物活性

Bisdemethoxycurcumin (BDMC), a curcuminoid derived from turmeric, is recognized for its diverse biological activities, particularly in anti-cancer and antioxidant applications. As one of the three principal curcuminoids, alongside curcumin and demethoxycurcumin, BDMC has garnered attention for its potential therapeutic effects against various diseases, including cancer and inflammation. This article delves into the biological activities of BDMC, supported by research findings, case studies, and data tables.

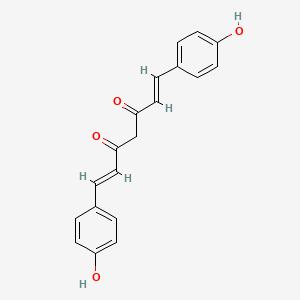

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its stability and bioactivity compared to other curcuminoids. It is less soluble than curcumin but exhibits significant antioxidant properties.

1. Antioxidant Activity

BDMC has been shown to possess superior antioxidant capabilities among curcuminoids. Studies indicate that it effectively scavenges free radicals and reduces oxidative stress in various biological models.

- Table 1: Antioxidant Activity Comparison

| Compound | Antioxidant Activity (μmol QE/g) |

|---|---|

| Curcumin | 79.12 |

| Demethoxycurcumin | 36.4 |

| This compound | 18.01 |

This table illustrates the relative antioxidant activities of BDMC compared to its counterparts, highlighting its efficacy in reducing reactive oxygen species (ROS) levels in cellular systems .

2. Anti-Cancer Properties

BDMC has demonstrated promising anti-cancer effects, particularly in ovarian cancer cells (SKOV-3). Research indicates that it inhibits cell adhesion, migration, and invasion by downregulating key proteins involved in metastatic processes.

- Mechanisms of Action:

A study found that BDMC significantly inhibited the phosphorylation of NF-κB p65 and IκB-α, leading to reduced NF-κB-driven transcriptional activity .

3. Anti-Inflammatory Effects

BDMC exhibits notable anti-inflammatory properties by downregulating tumor necrosis factor-alpha (TNF-α) induced NF-κB expression. This action contributes to its potential utility in inflammatory diseases.

- Case Study:

A study on broiler chickens showed that BDMC supplementation mitigated LPS-induced mitochondrial dysfunction in the intestine by enhancing mitochondrial biogenesis and antioxidant responses .

4. Mitochondrial Protection

Recent findings suggest that BDMC plays a crucial role in protecting mitochondrial function under stress conditions. It enhances mitochondrial membrane potential and prevents lipid peroxidation, indicating its potential as a therapeutic agent for mitochondrial-related disorders .

Clinical Implications

The safety profile of BDMC has been evaluated in various studies, showing minimal side effects at therapeutic doses. Its potential applications extend beyond cancer treatment to include protective roles against oxidative stress-related diseases.

属性

IUPAC Name |

(1E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O4/c20-16-7-1-14(2-8-16)5-11-18(22)13-19(23)12-6-15-3-9-17(21)10-4-15/h1-12,20-21H,13H2/b11-5+,12-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PREBVFJICNPEKM-YDWXAUTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)CC(=O)C=CC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)CC(=O)/C=C/C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00872663 | |

| Record name | Bisdemethoxycurcumin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00872663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Bisdemethoxycurcumin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002114 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

33171-05-0, 24939-16-0 | |

| Record name | Bisdemethoxycurcumin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33171-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(4-hydroxycinnamoyl)methane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024939160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Curcumin III | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033171050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bisdemethoxycurcumin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00872663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-Heptadiene-3,5-dione, 1,7-bis(4-hydroxyphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.436 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1E,6E)-1,7-Bis(4-hydroxyphenyl)-1,6-heptadiene-3,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISDEMETHOXYCURCUMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EFO1BP34R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bisdemethoxycurcumin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002114 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。